2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
CAS No.: 588692-33-5
Cat. No.: VC2344541
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588692-33-5 |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19) |
| Standard InChI Key | YAHYTIKRNCXJNM-UHFFFAOYSA-N |
| SMILES | C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3 |
| Canonical SMILES | C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene ring fused with a cyclooctane system. The compound contains several key functional groups that define its chemical behavior: an amino group at the 2-position of the thiophene ring, a carboxamide moiety at the 3-position, and a furylmethyl substituent attached to the nitrogen atom of the carboxamide group . The presence of these functional groups contributes to the compound's potential for hydrogen bonding and other intermolecular interactions that may influence its biological activity. The fused ring system creates a unique three-dimensional architecture that may play a role in molecular recognition processes with biological targets.
Structural Identifiers and Nomenclature
The compound is precisely identified through several standardized chemical identifiers as detailed in the following table:
Physicochemical Properties
Understanding the physicochemical properties of 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is essential for predicting its behavior in biological systems and developing appropriate formulation strategies for potential pharmaceutical applications.
Physical Properties
The compound exhibits the following fundamental physical properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 304.41 g/mol | |
| Physical State | Solid (inferred) | |
| Hazard Classification | Irritant |
Structural Components
The compound can be broken down into several key structural components:
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A thiophene ring (containing sulfur)
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A fused cyclooctane ring (8-membered alicyclic ring)
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A primary amino group (-NH₂) at the 2-position
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A carboxamide (-CONH-) group at the 3-position
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A furylmethyl substituent (-CH₂-2-furyl) attached to the carboxamide nitrogen
The availability from multiple suppliers indicates that the compound is recognized as a valuable research tool or intermediate, though the price variation suggests differences in manufacturing processes, purity, or market positioning.
Related Compounds and Structural Analogs
2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide belongs to a broader family of substituted thiophenes that have been investigated for their biological activities and potential pharmaceutical applications.
Structural Relatives and Derivatives
Several closely related compounds have been identified in the chemical literature:
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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS: 40106-15-8) - This is the parent compound without the furylmethyl substituent on the carboxamide nitrogen
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2-Amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS: 669740-02-7) - A related analog with a 4-chlorophenyl group replacing the furylmethyl group
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2-Amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS: 667436-79-5) - A derivative containing a 2-methylphenyl substituent on the carboxamide nitrogen
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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 40106-16-9) - An ester derivative rather than an amide, with a molecular weight of 253.36 g/mol
These structural analogs provide valuable comparative information for understanding the structure-activity relationships within this chemical class.
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